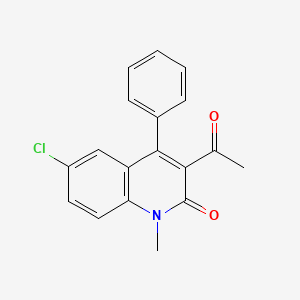

3-acetyl-6-chloro-1-methyl-4-phenylquinolin-2(1H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-acetyl-6-chloro-1-methyl-4-phenylquinolin-2(1H)-one, also known as 3AC6C1MPQ2(1H)-one, is a synthetic compound that has been studied for its potential applications in biological and chemical research. Its unique chemical structure allows it to be used as a substrate in various biochemical reactions, and its ability to form strong complexes with other molecules makes it an attractive candidate for further research. Finally, this paper will identify potential future directions for research involving this compound.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

The compound has been used in various synthesis processes. For instance, 1-(2-chloro-4-phenylquinolin-3-yl)ethanone (CPQE) was synthesized effectively by chlorination of 3-acetyl-4-phenylquinolin-2(1H)-one using POCl3 reagent. Structural and vibrational spectroscopic studies, including single crystal X-ray diffraction, FTIR, and NMR spectral analysis, were performed to analyze the compound. Furthermore, detailed interpretations of vibrational spectra were carried out, accompanied by Mulliken population analyses on atomic charges, MEP, HOMO-LUMO, NBO, Global chemical reactivity descriptors, and thermodynamic properties examined by (DFT/B3LYP) method with the 6-311G(d,p) basis set level (Murugavel et al., 2016).

Antimicrobial Applications

1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-3-(aryl)prop-2-en-1-ones, synthesized by microwave-assisted synthesis, displayed significant antimicrobial activities against various Gram-negative and Gram-positive organisms, as well as fungal organisms like Aspergillus flavus, Aspergillus fumigatus, and Candida utilius (Sarveswari & Vijayakumar, 2016).

Chemical Transformations

3-amino-6-chloro-4-phenyl-1H-quinolin-2-one and 3-amino-4-methyl-1H-quinolin-2-one were explored for their chemical properties as part of the search for new antimalarial drugs. Acylation with acyl chloride, sulfonyl chloride, and acetic anhydride were carried out, yielding various derivatives (Asías et al., 2003).

Synthesis and Biological Investigations of Derivatives

A series of new arylsulfonamide-based 3-acetyl-2-methyl-4-phenylquinolines were synthesized, displaying promising antibacterial and antifungal activities against a range of bacterial and fungal strains. Notably, some compounds showed prominent free radical scavenging activities and considerable antifungal activities (Kumar & Vijayakumar, 2017).

Crystallographic Investigations

Structural investigations of derivatives like 4-chloro-6-phenyl-7,8,9,14-tetrahydroquinolino[2′,3′:7,6]cyclohept[b]indole were conducted to understand the molecular conformations and intermolecular interactions. Such studies provided insights into the molecular shape and interactions within crystals (Yamuna et al., 2010).

Eigenschaften

IUPAC Name |

3-acetyl-6-chloro-1-methyl-4-phenylquinolin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO2/c1-11(21)16-17(12-6-4-3-5-7-12)14-10-13(19)8-9-15(14)20(2)18(16)22/h3-10H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KECXYNJOPPYALX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C2=C(C=CC(=C2)Cl)N(C1=O)C)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401320546 |

Source

|

| Record name | 3-acetyl-6-chloro-1-methyl-4-phenylquinolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401320546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

38.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49641144 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

479076-89-6 |

Source

|

| Record name | 3-acetyl-6-chloro-1-methyl-4-phenylquinolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401320546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Oxo-5,6,7,8-tetrahydro-2H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid;hydrochloride](/img/structure/B2563933.png)

![2-[6-(4-Bromophenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone](/img/structure/B2563939.png)

![1,3-Dimethyl-1-[(1-methylpyrrolidin-3-yl)methyl]urea;hydrochloride](/img/structure/B2563947.png)

![1-(4-Bromophenyl)sulfonyl-2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2563948.png)

![4-[[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-2-methyl-1,3-thiazole](/img/structure/B2563950.png)

![4-isobutyl-1-(3-oxo-3-(4-(m-tolyl)piperazin-1-yl)propyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2563952.png)

![7-[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2563953.png)

![1-[(9-Methylpurin-6-yl)amino]-2-thiophen-2-ylpropan-2-ol](/img/structure/B2563955.png)